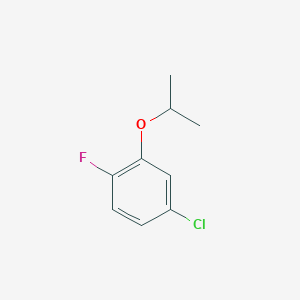

5-Chloro-2-fluoro isopropoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-2-fluoro isopropoxybenzene has been reported in the literature. For instance, the synthesis of 5′-chloro-5′-deoxy-2′,3′-O-isopropylidene-6-fluoro nebularine was obtained as a side product during the second step of the synthesis of 5′-fluoro-5′-deoxy-5-aminoimidazole-4-carboxamide-β-d-riboside (5′-F-AICAR), a non-phosphorylable analogue of 5-aminoimidazole-4-carboxamide-β-d-riboside (AICAR) .Scientific Research Applications

1. Synthesis and Functionalization in Polymer Chemistry

5-Chloro-2-fluoro isopropoxybenzene has been used in polymer chemistry, specifically in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, contributing significantly to advancements in polymer synthesis and applications (Morgan, Martínez-Castro, & Storey, 2010).

2. Building Block in Heterocyclic Oriented Synthesis

The compound is a valuable building block in the synthesis of various heterocyclic scaffolds. Its reactivity has been utilized in the preparation of substituted nitrogenous heterocycles, which are of significant importance in drug discovery and medicinal chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

3. Role in Synthesis of Pesticides

5-Chloro-2-fluoro isopropoxybenzene derivatives have been used in the synthesis of key intermediates for the preparation of pesticides. This showcases its utility in agricultural chemistry, particularly in developing herbicidal and insecticidal agents (Du, Chen, Zheng, & Xu, 2005).

4. Investigation in Spectroscopy

The compound has been a subject of study in spectroscopic investigations, such as FTIR and FT-Raman spectral analysis. These studies are crucial for understanding the molecular structure and behavior of such compounds, which is beneficial in various fields of chemistry and materials science (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

5. Application in Cross-Coupling Reactions

Its derivatives have been employed in ortho-selective cross-coupling reactions with Grignard reagents. This is particularly relevant in the field of organic synthesis, where such reactions are fundamental in constructing complex organic molecules (Manabe & Ishikawa, 2008).

6. Fluorodemethylation Studies

Research has been conducted on the fluorodemethylation reactions involving derivatives of 5-Chloro-2-fluoro isopropoxybenzene. Such studies are essential in understanding reaction mechanisms and developing new synthetic methodologies (Banks, Besheesh, Górski, Lawrence, & Taylor, 1999).

Safety and Hazards

properties

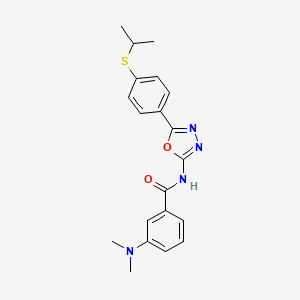

IUPAC Name |

4-chloro-1-fluoro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPBUPYHTVNSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro isopropoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

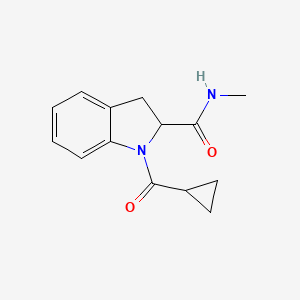

![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)

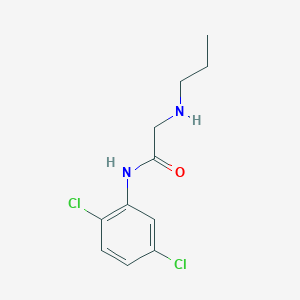

![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)

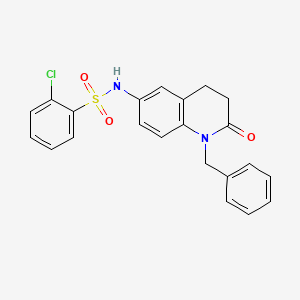

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)